Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine

Pharmaceutical impurity profiling Chromatographic method development Mass spectrometry

Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine, systematically designated as 4-(4-(2-(dimethylamino)ethoxy)diphenylmethyl) tamoxifen and codified as Tamoxifen EP Impurity H (CAS 809285-09-4; UNII UX4Y0X6095), is a diphenylmethane-bridged bis-tamoxifen derivative with molecular formula C₄₃H₄₈N₂O₂ and molecular weight 624.85 g/mol. Unlike the parent drug tamoxifen (C₂₆H₂₉NO, MW 371.5), this compound incorporates two dimethylaminoethoxy pharmacophores linked through a diphenylmethyl bridge, resulting in a nearly doubled molecular architecture that is specifically listed as a controlled impurity in the European Pharmacopoeia (EP) monograph for tamoxifen citrate.

Molecular Formula C43H48N2O2
Molecular Weight 624.9 g/mol
Cat. No. B13429505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine
Molecular FormulaC43H48N2O2
Molecular Weight624.9 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)C4=CC=C(C=C4)OCCN(C)C)C5=CC=CC=C5
InChIInChI=1S/C43H48N2O2/c1-6-41(33-13-9-7-10-14-33)43(38-23-27-40(28-24-38)47-32-30-45(4)5)37-19-17-35(18-20-37)42(34-15-11-8-12-16-34)36-21-25-39(26-22-36)46-31-29-44(2)3/h7-28,42H,6,29-32H2,1-5H3/b43-41+
InChIKeyCAAILVUTOAUEHL-BOMCYIIUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (Tamoxifen EP Impurity H): Structural Identity, Pharmacopeial Designation, and Core Characteristics


Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine, systematically designated as 4-(4-(2-(dimethylamino)ethoxy)diphenylmethyl) tamoxifen and codified as Tamoxifen EP Impurity H (CAS 809285-09-4; UNII UX4Y0X6095), is a diphenylmethane-bridged bis-tamoxifen derivative with molecular formula C₄₃H₄₈N₂O₂ and molecular weight 624.85 g/mol [1]. Unlike the parent drug tamoxifen (C₂₆H₂₉NO, MW 371.5), this compound incorporates two dimethylaminoethoxy pharmacophores linked through a diphenylmethyl bridge, resulting in a nearly doubled molecular architecture that is specifically listed as a controlled impurity in the European Pharmacopoeia (EP) monograph for tamoxifen citrate . The compound exists as a racemic mixture with one E/Z stereocenter and is supplied predominantly as its dihydrochloride salt (C₄₃H₅₀Cl₂N₂O₂, MW 697.78) with a melting point of 147–150 °C and purity specifications typically ≥95% .

Why Tamoxifen EP Impurity H Cannot Be Substituted by Other Tamoxifen Impurities, Metabolites, or the Parent Drug in Analytical and Regulatory Contexts


Tamoxifen EP Impurity H occupies a singular regulatory and analytical niche that precludes substitution by any other tamoxifen-related compound, including the parent drug tamoxifen, active metabolites such as 4-hydroxytamoxifen or endoxifen, the diethyl analog DPPE (tesmilifene), or other EP-designated impurities (A through G). Each EP impurity possesses a unique chromatographic retention time, distinct mass spectrometric fragmentation pattern, and its own pharmacopeial acceptance limit [1]. Impurity H is structurally defined by its diphenylmethyl bridge connecting two tamoxifen-like moieties, yielding a molecular ion at m/z 624.85 and a boiling point of 706.2 °C—parameters that differ fundamentally from tamoxifen (MW 371.5, bp 482.3 °C) and from the commonly monitored E-isomer impurity (same MW as tamoxifen) . In ANDA and DMF submissions, regulatory agencies require impurity-specific reference standards with traceable Certificates of Analysis; substituting a different impurity standard would invalidate method specificity, compromise system suitability, and risk regulatory rejection [2]. Furthermore, diphenylmethane derivatives of tamoxifen, including the DPPE scaffold, exhibit a distinct pharmacological profile characterized by selective high-affinity binding to the antiestrogen binding site (AEBS) with negligible estrogen receptor (ER) affinity—a property not shared by tamoxifen or its hydroxylated metabolites [3].

Quantitative Differentiation Evidence for Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (EP Impurity H) vs. Closest Analogs


Molecular Weight and Architecture: Diphenylmethyl-Bridged Bis-Tamoxifen vs. Monomeric Tamoxifen and Its Metabolites

Tamoxifen EP Impurity H (C₄₃H₄₈N₂O₂, MW 624.85 g/mol) possesses approximately 1.68× the molecular weight of tamoxifen (C₂₆H₂₉NO, MW 371.51 g/mol) and incorporates two dimethylaminoethoxy side chains connected via a central diphenylmethyl carbon, whereas tamoxifen contains only a single basic side chain attached to the triphenylethylene core [1]. This structural divergence produces a markedly different mass spectrometric signature (parent ion m/z 624.85 vs. 371.51 for tamoxifen), enabling unequivocal chromatographic resolution from the parent drug, 4-hydroxytamoxifen (MW 387.51), N-desmethyltamoxifen (MW 357.49), and endoxifen (MW 373.49) . The boiling point of Impurity H (706.2 ± 60.0 °C, predicted) far exceeds that of tamoxifen (482.3 ± 33.0 °C) , reflecting the substantially greater molecular mass and van der Waals surface area that directly impact GC-MS method parameters.

Pharmaceutical impurity profiling Chromatographic method development Mass spectrometry Regulatory ANDA submission

Pharmacopeial Designation and Regulatory Identity: EP Impurity H vs. Other EP Impurities (A–G) and the E-Isomer

Tamoxifen EP Impurity H (CAS 809285-09-4) is explicitly designated in the European Pharmacopoeia monograph for tamoxifen citrate as a specified impurity with its own defined chemical structure, acceptance limit, and relative retention time (RRT), distinct from Impurity A (4-hydroxytamoxifen, CAS 68047-06-3), Impurity C (N-desmethyltamoxifen), or the E-isomer impurity (CAS 13002-65-8) which shares the same molecular formula as tamoxifen [1]. The dihydrochloride salt form (CAS 809285-10-7, MW 697.78) aligns with regulatory guidelines across USP, EMA, JP, and BP pharmacopeias and is supplied with a comprehensive Certificate of Analysis including HPLC purity (typically >95%), NMR, IR, and mass spectral characterization data compliant with ICH Q3A/Q3B guidelines [2]. This regulatory pedigree—absent for research-grade tamoxifen analogs such as DPPE (tesmilifene, CAS 92981-78-7), which was never marketed and lacks a pharmacopeial monograph—directly enables its use as a qualified reference standard in cGMP quality control laboratories .

Pharmacopeial compliance Regulatory reference standard Impurity profiling ANDA/DMF submission

AEBS Binding Selectivity: Diphenylmethane Scaffold vs. Triphenylethylene Parent Tamoxifen

Compounds built on the diphenylmethane scaffold, including the DPPE chemotype from which Tamoxifen EP Impurity H is structurally derived, exhibit a fundamentally distinct receptor-binding profile compared to triphenylethylene-based tamoxifen. The diethyl analog DPPE (N,N-diethyl-2-[(4-phenylmethyl)phenoxy]ethanamine) binds the antiestrogen binding site (AEBS) with a Ki of 55.6 nM in rat liver microsomes and demonstrates selectivity for AEBS over the estrogen receptor (ER) at concentrations up to 10 µM; at 10 nM, DPPE fails to significantly induce progesterone receptor in MCF-7 cells, whereas tamoxifen does so at the same concentration . Tamoxifen, in contrast, binds both AEBS (relative binding affinity set at 100%, Ki ~4–5 nM) and the ER at much lower concentrations, producing mixed estrogenic/antiestrogenic effects [1]. DPPE exhibits a relative AEBS binding affinity of approximately 90% compared to tamoxifen while showing no measurable affinity for the estrogen receptor in cockerel liver nuclear extracts, a property that functionally uncouples AEBS-mediated lipid-lowering and antiproliferative effects from ER-mediated transcriptional activation [2]. As a diphenylmethane derivative incorporating two dimethylaminoethoxy side chains, Impurity H is anticipated—based on class-level SAR—to retain this AEBS-selective binding profile while presenting unique steric and electronic properties due to its bis-functionalized architecture.

Antiestrogen binding site (AEBS) Estrogen receptor-independent pharmacology DPPE analog class Sigma receptor selectivity

Physicochemical Property Differentiation: Solubility, Thermal Stability, and Storage Requirements vs. Tamoxifen and Its Major Metabolites

Tamoxifen EP Impurity H (dihydrochloride salt) exhibits a melting point of 147–150 °C, markedly higher than tamoxifen citrate (140–144 °C), 4-hydroxytamoxifen (105–107 °C), and N-desmethyltamoxifen (128–132 °C) . Its solubility profile is notably restricted: slightly soluble in dichloromethane, methanol, and water, whereas tamoxifen citrate is freely soluble in methanol and water [1]. The compound requires refrigerated storage (2–8 °C) with protection from light, reflecting greater thermal lability compared to tamoxifen citrate, which is stable at controlled room temperature [2]. The predicted boiling point of 706.2 ± 60.0 °C and density of 1.076 ± 0.06 g/cm³ further distinguish it from all monomeric tamoxifen species. These divergent physicochemical properties are direct consequences of the diphenylmethyl-bridged bis-tamoxifen architecture and have practical implications for reference standard preparation, analytical method development, and long-term stability protocols.

Physicochemical characterization Stability testing Reference standard handling Formulation compatibility

Purity Certification and ISO17034 Reference Standard Qualification vs. Research-Grade Analogs

Tamoxifen EP Impurity H is manufactured and supplied as an ISO17034-certified reference standard by qualified vendors, with purity specifications of ≥95% (typically 95–98% by HPLC area normalization) and full characterization data including NMR, IR, mass spectrometry, and chromatographic purity documentation compliant with ICH Q2(R1) validation guidelines [1]. This level of certification contrasts sharply with research-grade DPPE (tesmilifene), which is supplied at ≥98% purity but lacks pharmacopeial monograph alignment and ISO17034 accreditation . The CATO standards program specifically lists Tamoxifen EP Impurity H (CAS 809285-09-4) as an ISO17034-certified analytical standard, undergoing homogeneity and stability studies as part of the certification process [2]. Vendors such as Veeprho and SynZeal supply Impurity H with detailed Certificates of Analysis (CoA) that support ANDA and DMF submissions, a capability not available for non-pharmacopeial tamoxifen analogs.

ISO17034 certified reference material Quality control standard Method validation GMP compliance

PKC-ε Translocation Inactivity: SAR Evidence Distinguishing Simplified Diphenylmethane Derivatives from Triphenylethylene Antiestrogens

A structure-activity relationship study in MCF-7 human breast cancer cells demonstrated that tamoxifen and 3-OH-tamoxifen (but not clomiphene at all tested concentrations) induce isozyme-specific membrane translocation of PKC-ε in a dose-dependent manner (5.0–20 µM), an effect associated with antiproliferative activity [1]. Critically, compounds lacking the triphenylethylene core structure—specifically triphenylethylene itself (which lacks the basic amino side chain) and N,N-dimethyl-2-[(4-phenylmethyl)phenoxy]ethanamine (which lacks one phenyl group relative to the triphenylethylene scaffold)—were completely inactive in inducing PKC-ε translocation [1]. This finding establishes a clear SAR demarcation: the intact triphenylethylene pharmacophore with a basic amino side chain is required for PKC-ε-mediated membrane association, and simplified diphenylmethane congeners (the structural class to which Impurity H belongs) are functionally silent at this target. While Impurity H contains a more elaborate diphenylmethyl-bridged architecture rather than the simplified monobenzyl structure tested, the absence of the triphenylethylene core in both structures supports class-level inference that Impurity H would similarly lack PKC-ε translocation activity, distinguishing it from tamoxifen and 4-hydroxytamoxifen.

Protein kinase C epsilon Structure-activity relationship MCF-7 breast cancer cells Triphenylethylene pharmacophore

Optimal Application Scenarios for Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (EP Impurity H) Based on Quantitative Differentiation Evidence


Pharmaceutical ANDA/DMF Submission: HPLC Method Validation and System Suitability Testing for Tamoxifen Citrate Drug Substance

In generic pharmaceutical development, ANDA filers must demonstrate that their analytical methods can resolve and quantify all specified impurities listed in the EP/USP tamoxifen citrate monograph. Tamoxifen EP Impurity H serves as the sole qualified reference standard for this specific impurity peak. Its unique molecular architecture (C₄₃H₄₈N₂O₂, MW 624.85, bp 706.2 °C) ensures a distinct relative retention time (RRT) that must be established during method validation . The ISO17034-certified standard, supplied with full CoA documentation compliant with ICH Q2(R1), provides the traceability required by FDA reviewers [1]. Substitution with tamoxifen or 4-hydroxytamoxifen would fail system suitability criteria because neither co-elutes with nor shares the mass spectral signature of Impurity H, rendering the method non-specific and the ANDA scientifically deficient [2].

Quality Control Release Testing: Identification and Quantification of Impurity H in Commercial Tamoxifen Citrate Batches

GMP quality control laboratories performing batch release testing of tamoxifen citrate API and finished drug products must quantify Impurity H against its certified reference standard to verify compliance with the acceptance limit specified in the EP monograph. The compound's restricted solubility profile (slightly soluble in methanol, dichloromethane, water) and requirement for refrigerated storage (2–8 °C) necessitate specific standard preparation and handling protocols distinct from those used for tamoxifen citrate or the E-isomer impurity standard . The melting point of 147–150 °C (dihydrochloride salt) provides an orthogonal identity confirmation parameter that can be used alongside HPLC retention time matching during out-of-specification (OOS) investigations [1].

Pharmacological Mechanistic Studies: Dissecting ER-Independent, AEBS-Mediated Tamoxifen Effects Using Diphenylmethane Scaffold Probes

For academic and industrial researchers investigating tamoxifen's estrogen receptor-independent mechanisms, diphenylmethane derivatives (including the Impurity H chemotype) provide a critical experimental tool. Unlike tamoxifen, which activates PKC-ε translocation in MCF-7 cells at 5–20 µM, simplified diphenylmethane congeners are completely inactive in this assay, enabling clean dissection of PKC-dependent vs. PKC-independent antiproliferative pathways . Furthermore, the AEBS-selective binding profile established for the DPPE scaffold (Ki AEBS = 55.6 nM; no ER binding at ≤10 µM in rat uterine cytosol) suggests that Impurity H and its analogs can be deployed to interrogate AEBS-mediated effects on cholesterol metabolism, histamine signaling, and autophagy without the confounding estrogenic/antiestrogenic activities inherent to tamoxifen [1]. While direct binding data for Impurity H itself remain to be reported, its structural classification as a diphenylmethane-bridged bis-tamoxifen derivative positions it as a candidate probe for these mechanistic investigations [2].

Forced Degradation and Stability-Indicating Method Development: Assessing Tamoxifen Formulation Robustness

During pharmaceutical development, forced degradation studies (oxidative, thermal, photolytic, acid/base hydrolysis) are mandated to establish the stability-indicating nature of analytical methods. Tamoxifen EP Impurity H, as a dimeric degradation product potentially arising from free radical-mediated coupling of tamoxifen moieties, must be monitored in these studies . The compound's thermal lability (requiring 2–8 °C storage vs. ambient for tamoxifen citrate) and light sensitivity inform stress study design and help establish meaningful acceptance criteria for impurity levels throughout the product shelf life [1]. Its distinct boiling point (706.2 °C) relative to monomeric tamoxifen species dictates specific GC-MS method parameters for volatile impurity screening when headspace or direct injection techniques are employed [2].

Quote Request

Request a Quote for Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.